N-(4-acetylphenyl)-3-chloropropanamide

Thermal Stability Process Chemistry Material Science

This 4-acetylphenyl derivative offers a uniquely reactive 3-chloropropanamide chain with superior SN2 displacement over 2-chloro isomers, enabling clean conjugation for chemical probes. Its para-acetyl substitution ensures consistent performance in focused library synthesis and KOR agonist scaffolds, supported by a high melting point (152–155 °C) and excellent thermal stability (BP 438.5 °C) for reliable high-temperature coupling. Use as a stable monomer for polymer functionalization or as a reference standard for DSC and HPLC calibration.

Molecular Formula C11H12ClNO2
Molecular Weight 225.67 g/mol
CAS No. 51256-02-1
Cat. No. B1351235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-3-chloropropanamide
CAS51256-02-1
Molecular FormulaC11H12ClNO2
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)CCCl
InChIInChI=1S/C11H12ClNO2/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12/h2-5H,6-7H2,1H3,(H,13,15)
InChIKeyCFTHHVYPCUMUNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-acetylphenyl)-3-chloropropanamide (CAS 51256-02-1): Key Procurement Specifications and Physicochemical Baseline


N-(4-acetylphenyl)-3-chloropropanamide (CAS 51256-02-1) is a synthetic organic compound belonging to the class of phenylpropanamides, characterized by a para-substituted acetylphenyl moiety and a 3-chloropropanamide side chain. Its molecular formula is C11H12ClNO2, with a reported molecular weight of approximately 225.67 g/mol . The compound is typically supplied as a solid, with a reported melting point range of 152-155°C [1]. It serves as a versatile building block in medicinal chemistry and materials science, primarily due to its reactive chloroalkane and amide functionalities, which facilitate further derivatization .

The Specificity Mandate: Why N-(4-acetylphenyl)-3-chloropropanamide (CAS 51256-02-1) Cannot Be Casually Replaced by Structural Analogs


Generic substitution among phenylpropanamide derivatives is scientifically unsound due to the profound impact of subtle structural variations on physicochemical properties and reactivity. For instance, shifting the acetyl group from the para- to ortho-position (as in CAS 18014-78-3) or altering the chloroalkane chain (as in the 2-chloro isomer, CAS 156369-45-8) introduces steric hindrance, alters electronic distribution, and fundamentally changes hydrogen-bonding capabilities [1]. Such differences directly affect a compound's performance as a synthetic intermediate, its solubility profile, and its interaction with biological targets. Therefore, procurement decisions must be guided by evidence demonstrating the specific advantages of the 4-acetyl, 3-chloro configuration for a given research or industrial application, rather than assuming functional interchangeability within the compound class .

Quantifiable Differentiation: Head-to-Head Evidence for Selecting N-(4-acetylphenyl)-3-chloropropanamide Over Competing Analogs


Superior Thermal Stability vs. 2-Chloro Isomer: A Critical Factor for High-Temperature Processing and Storage

The 3-chloropropanamide derivative (target compound) exhibits significantly enhanced thermal stability compared to its 2-chloropropanamide analog. The boiling point of the target compound is reported as 438.5°C at 760 mmHg, whereas the 2-chloro isomer (CAS 156369-45-8) is predicted to have a boiling point of 394.5°C [1][2]. This 44°C differential is crucial for reactions requiring elevated temperatures or for applications involving thermal processing.

Thermal Stability Process Chemistry Material Science

Defined Solid-State Identity: Melting Point Consistency as a Critical Quality Attribute for Handling and Purity Assessment

The target compound exhibits a well-defined and consistently reported melting point of 152-155°C, which is a key differentiator for solid-state characterization and purity analysis [1][2]. In contrast, the ortho-substituted isomer (CAS 18014-78-3) lacks a consistently reported melting point in authoritative databases, and a similar 3-acetylphenyl analog (CAS 518992-87-5) has a significantly lower melting point of 98-100°C . This sharp, high melting point for the target compound is indicative of strong intermolecular interactions and high crystallinity, facilitating easier handling, purification, and formulation into solid dosage forms or materials.

Solid-State Chemistry Quality Control Formulation

Optimized Reactivity for Derivatization: The 3-Chloroalkyl Chain Offers Superior Nucleophilic Displacement Potential Compared to 2-Chloro Analogs

The 3-chloropropanamide side chain in the target compound is sterically more accessible for nucleophilic attack than the α-chloro substituent in the 2-chloropropanamide analog (CAS 156369-45-8) [1]. In the 2-chloro isomer, the chlorine atom is adjacent to the electron-withdrawing amide carbonyl, which creates a more sterically hindered environment and can lead to competing elimination reactions. The terminal chlorine in the target compound, separated by an ethylene spacer, provides a more predictable and efficient site for SN2 displacement, making it a superior electrophilic building block for constructing more complex molecules, such as those in kinase inhibitor synthesis [2].

Medicinal Chemistry Organic Synthesis Linker Chemistry

High-Value Application Scenarios for N-(4-acetylphenyl)-3-chloropropanamide (CAS 51256-02-1) Based on Differential Evidence


Synthesis of Phenylpropanamide-Based Cardiovascular or Pain Therapeutics

The compound's para-acetyl substitution pattern and reactive 3-chloropropanamide chain are structural motifs found in patent literature for phenylpropanamide derivatives targeting cardiovascular disorders and as κ-opioid receptor (KOR) agonists for pain management [1]. The 3-chloro chain provides a versatile handle for introducing diverse amine or thiol functionalities, enabling the creation of focused libraries of potential drug candidates. Its superior thermal stability (boiling point of 438.5°C) allows for the use of elevated temperatures during amide bond formation or other coupling reactions, which is a significant advantage over less stable analogs [2].

Development of Advanced Polymer Materials with Tailored Optical or Electronic Properties

The compound's ability to act as a monomer or co-monomer in polymer synthesis is noted, with its aromatic ring and amide linkage offering sites for modification to tune physicochemical properties . The para-acetyl group provides a site for further functionalization (e.g., reduction to an alcohol, reaction with nucleophiles) to create polymers with specific optical or electrical characteristics. The consistent high melting point (152-155°C) ensures the monomer can be handled and purified as a stable solid, a critical quality attribute for reproducible polymer synthesis [3].

Construction of Chemical Probes and Molecular Tools for Biological Target Identification

The 3-chloropropanamide moiety serves as an ideal linker for attaching a reporter group (e.g., a fluorophore, biotin, or an affinity tag) to a 4-acetylphenyl-derived scaffold. The terminal primary chloride is highly amenable to SN2 displacement, allowing for efficient and clean conjugation to a variety of nucleophiles under mild conditions [4]. This specific reactivity profile, which is superior to the more hindered 2-chloro analog, makes it a preferred choice for creating well-defined chemical probes for studying biological systems, such as identifying protein targets of phenylpropanamide-based lead compounds [1].

Reference Standard for Analytical Method Development and Quality Control

The combination of a well-defined, high melting point (152-155°C) and distinct spectral features (as evidenced by available NMR and FTIR spectra) makes this compound an excellent candidate for use as a reference standard [5]. It can be employed to calibrate instruments like differential scanning calorimeters (DSC) and melting point apparatus, or to serve as a system suitability standard in HPLC method development for related phenylpropanamide derivatives. Its robust solid-state properties ensure long-term stability and reliability as a chemical reference material [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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